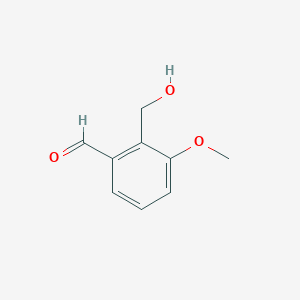
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring additional hydroxymethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- typically involves the hydroxymethylation and methoxylation of benzaldehyde derivatives. One common method includes the reaction of benzaldehyde with formaldehyde and methanol under acidic or basic conditions to introduce the hydroxymethyl and methoxy groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Types of Reactions:
Oxidation: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. For instance, reduction with sodium borohydride can produce the corresponding benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct incoming substituents to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), palladium chloride (PdCl2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Benzoic acid, methyl benzoate
Reduction: Benzyl alcohol
Substitution: Substituted benzaldehyde derivatives
Applications De Recherche Scientifique
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid or ester through the action of oxidizing agents such as hydrogen peroxide. In reduction reactions, the aldehyde group is reduced to an alcohol by reducing agents like sodium borohydride .
Comparaison Avec Des Composés Similaires
- 4-Hydroxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
Comparison: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which influence its reactivity and applications.
Propriétés
Numéro CAS |
878282-44-1 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-5,11H,6H2,1H3 |
Clé InChI |
HWQPMOIAGCFYGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


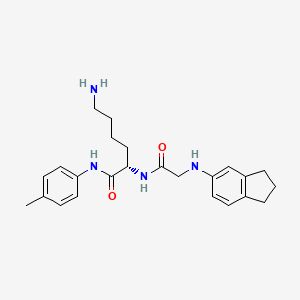

![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
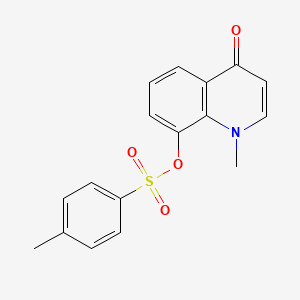
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
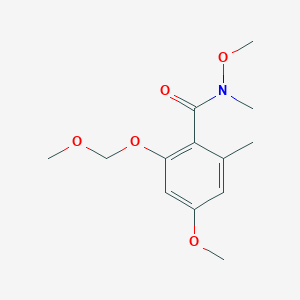
![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
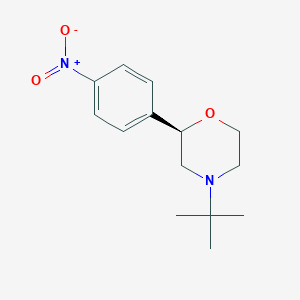
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
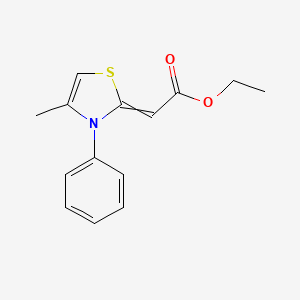

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
